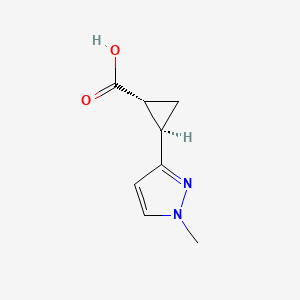

trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanecarboxylic acid

Description

Introduction to Research Context and Significance

Historical Development of Pyrazole-Cyclopropane Hybrid Structures

The synthesis of pyrazole-cyclopropane hybrids emerged from parallel advancements in heterocyclic and strained hydrocarbon chemistry. Pyrazoles, first synthesized in the late 19th century, gained prominence in the 20th century for their pharmacological versatility, particularly in anti-inflammatory and anticancer agents. Cyclopropanes, known for their high ring strain and unique reactivity, were initially studied for their theoretical interest but later became valuable in agrochemicals and medicinal chemistry due to their ability to mimic peptide bonds and enhance metabolic stability.

The fusion of these two motifs began in the early 2000s, driven by the need for novel scaffolds in drug discovery. Early methods relied on cyclopropanation reactions using diazo compounds or transition-metal-catalyzed approaches. A breakthrough came with the development of enantioselective copper-catalyzed hydroaminations, enabling the stereocontrolled synthesis of N-cyclopropyl pyrazoles. For instance, the use of (R,R)-i-Pr-Duphos ligands with copper catalysts allowed for the preparation of chiral cyclopropane-pyrazole hybrids with >99:1 enantiomeric ratios. These advances laid the groundwork for synthesizing trans-2-(1-methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid, which combines the rigid cyclopropane backbone with the hydrogen-bonding capability of the pyrazole ring.

Research Importance in Contemporary Medicinal Chemistry

Pyrazole-cyclopropane hybrids occupy a critical niche in modern drug design due to their dual functionality. The cyclopropane ring introduces conformational rigidity, which can improve target binding affinity and selectivity, while the pyrazole moiety offers sites for hydrogen bonding and metal coordination.

Key Applications:

- Anticancer Agents : Pyrazole hybrids, such as crizotanib and erdafitinib, have been FDA-approved for targeting kinases in cancers. Though this compound itself is not a drug, its structure serves as a precursor for inhibitors of oncogenic proteins. For example, cyclopropane-carboxylic acid derivatives are known to modulate apoptosis and autophagy pathways.

- Coordination Chemistry : The pyrazole nitrogen atoms act as ligands for transition metals. Related compounds, like trans-2-(1-methyl-1H-pyrazol-5-yl)cyclopropanamine dihydrochloride, form stable complexes with cobalt and molybdenum, enabling applications in catalysis and materials science.

- Bioisosteres : The cyclopropane ring can replace peptide bonds or aromatic systems, reducing metabolic degradation. This property is exploited in protease inhibitors and GPCR-targeted therapies.

Recent studies highlight the compound’s role in fragment-based drug discovery, where its compact size (molecular weight: 166.18 g/mol) and polar groups make it ideal for optimizing pharmacokinetic properties.

Position within Heterocyclic Chemistry Research Frameworks

The integration of pyrazole and cyclopropane motifs exemplifies two broader trends in heterocyclic chemistry:

Table 1: Contributions of Pyrazole and Cyclopropane Motifs to Hybrid Structures

The trans configuration of the methylpyrazole and carboxylic acid groups in this compound optimizes steric and electronic interactions. For instance, the carboxylic acid can engage in salt bridges with target proteins, while the methyl group on the pyrazole enhances lipophilicity.

In materials science, such hybrids are explored for their ability to form metal-organic frameworks (MOFs) with tunable porosity. The cyclopropane’s strain energy may also be harnessed in stimuli-responsive polymers.

Properties

IUPAC Name |

(1R,2R)-2-(1-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-3-2-7(9-10)5-4-6(5)8(11)12/h2-3,5-6H,4H2,1H3,(H,11,12)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWHFGCVORFMCD-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC(=N1)[C@@H]2C[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899946-21-4 | |

| Record name | 2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the cyclopropanation of a suitable precursor, such as 1-methyl-1H-pyrazole-3-carbaldehyde , using a cyclopropanation reagent like dibromomethane in the presence of a strong base like potassium tert-butoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions, often using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (e.g., Amberlyst-15 or H₂SO₄) to form esters .

-

Amidation : Reacts with ammonia or amines at elevated temperatures (180–260°C) to yield cyclopropanecarboxamides .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl ester | ~90% | |

| Amidation | NH₃, 200°C | Cyclopropanecarboxamide | 85–92% |

Decarboxylative Halogenation

The carboxylic acid group can undergo radical-mediated decarboxylation in the presence of halogen donors (e.g., CCl₄, BrCCl₃) under AgBr catalysis . This reaction proceeds via a radical intermediate, with the cyclopropane ring remaining intact due to its stability:

| Halogen Source | Product | Selectivity | Reference |

|---|---|---|---|

| CCl₄ | trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropane chloride | >95% | |

| BrCCl₃ | trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropane bromide | 89% |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring may undergo selective ring-opening under oxidative or reductive conditions:

-

Oxidative cleavage : Reaction with ozone or KMnO₄ could yield dicarboxylic acids, though this is not explicitly documented for the compound.

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd) may reduce the cyclopropane to a propane derivative, but the pyrazole ring’s stability under such conditions requires validation.

Functionalization of the Pyrazole Ring

The 1-methylpyrazole moiety participates in electrophilic substitutions (e.g., nitration, sulfonation) or cross-coupling reactions (e.g., Suzuki-Miyaura) :

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the pyrazole’s 4-position.

-

Suzuki Coupling : Reacts with aryl boronic acids in the presence of Pd catalysts to form biaryl derivatives .

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dba)₂, ArB(OH)₂ | trans-2-(4-Aryl-1-methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid | 70–85% |

Metal Coordination and Supramolecular Interactions

The carboxylic acid and pyrazole groups act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming coordination polymers or complexes. These interactions are critical in crystallography and material science applications .

Stability Under Acidic/Basic Conditions

-

Acidic hydrolysis : The cyclopropane ring remains stable in dilute HCl (pH > 2), but prolonged exposure to concentrated acids may induce ring-opening.

-

Basic hydrolysis : The ester derivatives (e.g., ethyl ester) undergo saponification to regenerate the carboxylic acid .

Thermal Decomposition

At temperatures >250°C, the compound decomposes via decarboxylation and pyrazole ring fragmentation, releasing CO₂ and methylamine derivatives .

Key Challenges in Reactivity:

-

Steric hindrance from the cyclopropane ring limits access to the carboxylic acid group in certain reactions.

-

Electron-deficient pyrazole reduces susceptibility to electrophilic attack compared to unsubstituted pyrazoles.

Scientific Research Applications

Drug Development

trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanecarboxylic acid has been investigated for its potential as a drug candidate. Its structural analogs have shown promise in modulating various biological pathways, particularly in the context of metabolic disorders. For instance, compounds derived from cyclopropanecarboxylic acids have been identified as GPR120 modulators, which are relevant for diabetes treatment .

Anticancer Activity

Research indicates that derivatives of cyclopropanecarboxylic acids can exhibit cytotoxic effects against cancer cell lines. For example, studies involving K562 leukemia cells have demonstrated that certain cyclopropane derivatives can induce apoptosis, suggesting potential applications in cancer therapy .

Biochemical Studies

The compound serves as a valuable tool in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes can be leveraged to understand the underlying mechanisms of diseases and to identify new therapeutic targets.

Cellular Mechanisms

Studies have shown that this compound can influence cellular mechanisms such as apoptosis and proliferation in various cell lines. The modulation of these processes is critical for developing treatments for conditions like cancer and metabolic syndromes .

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Nanotechnology

In nanotechnology, this compound may be employed in the design of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve bioavailability and target specificity, making it a candidate for further exploration in pharmaceutical formulations.

Case Studies

Mechanism of Action

The mechanism by which trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a family of trans-2-aryl/heteroarylcyclopropanecarboxylic acids. Key analogs include:

- trans-2-(Pyridin-3-yl)cyclopropanecarboxylic acid : Pyridine substituent instead of pyrazole; used in NAMPT inhibitors (e.g., Giannetti et al., 2014) .

- trans-2-(1H-Pyrazol-4-yl)phenyl derivatives (Compound 9c) : Unmethylated pyrazole, altering lipophilicity and steric effects .

The methylpyrazole in the target compound introduces moderate steric bulk and electron-rich character, differentiating it from pyridine (more basic) or aminopyrimidine (more polar) analogs .

Physicochemical Properties

- NMR Data: While the target compound lacks reported NMR data, analogs like 9a–9f () show distinct ¹H/¹³C shifts in DMSO or CDCl₃. For example, 9a (aminopyrimidine) exhibits downfield aromatic protons (δ 8.2–8.5 ppm) due to electron-withdrawing effects, whereas methylpyrazole in the target compound would likely show upfield shifts (δ 6.5–7.5 ppm) .

- HRMS : All analogs in display <5 ppm error between calculated and observed [M+H]+ peaks, suggesting reliable synthetic routes for the target compound .

- Collision Cross-Section : The target compound’s predicted CCS (137.6 Ų for [M+H]+) is smaller than bulkier analogs like 9e (3′-fluoro-5′-hydroxybiphenyl substituent), which would exhibit higher CCS due to increased surface area .

Data Tables

Table 1: Structural and Physicochemical Comparison of Cyclopropanecarboxylic Acid Derivatives

Research Findings

- NAMPT Inhibition : Pyridine analogs achieve sub-100 nM potency by stabilizing a high-energy enzyme conformation via cyclopropane rigidity . Methylpyrazole substitution may disrupt this mechanism but could mitigate toxicity associated with pyridine metabolites .

- SAR Trends: Bulkier substituents (e.g., biphenyl in 9d) enhance target affinity but reduce solubility.

- Synthetic Feasibility : Analog synthesis () relies on cyclopropanation via Simmons-Smith reactions, indicating viable routes for the target compound .

Biological Activity

Trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 166.18 g/mol. The compound features a cyclopropane ring and a pyrazole moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 1899946-21-4 |

This compound has been identified as an inhibitor of O-acetylserine sulfhydrylase (OASS) , an enzyme involved in cysteine biosynthesis. This inhibition can potentially affect metabolic pathways related to cysteine, which is crucial for various biological functions including protein synthesis and antioxidant defense mechanisms .

Enzyme Inhibition

Research indicates that this compound effectively binds to OASS, leading to reduced enzyme activity. This property suggests its potential use in treating diseases associated with cysteine metabolism disorders .

Anti-inflammatory and Analgesic Properties

Similar compounds have demonstrated anti-inflammatory and analgesic effects, indicating that this compound may also possess these properties. The structural similarities with known anti-inflammatory agents suggest that it could be developed for pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Inhibition of OASS : A study highlighted the compound's role as an OASS inhibitor, demonstrating its potential in therapeutic applications for metabolic disorders .

- Analgesic Effects : Preliminary evaluations indicated that compounds with similar structures exhibit significant analgesic effects in animal models, suggesting further investigation into this compound's efficacy in pain relief.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cyclopropanecarboxylic Acid | Simple cyclopropane structure | Lacks heteroatoms |

| 1-Amino-cyclopropanecarboxylic Acid | Contains an amino group | Used in various biochemical applications |

| 2-(1-Methylpyrazolyl)acetic Acid | Similar pyrazole moiety | Lacks the cyclopropane structure |

| This compound | Contains both cyclopropane and pyrazole | Potentially distinct biological properties due to unique structure |

Q & A

Basic: What are the synthetic methods and structural characterization protocols for trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid?

Answer:

The compound is synthesized via stereoselective cyclopropanation reactions, often employing chiral pool approaches to control stereochemistry. A reported method yields 96% of the product as a white solid with a melting point of 182–183°C . Key characterization techniques include:

-

NMR Spectroscopy :

1H NMR (DMSO-) 13C NMR (DMSO-) δ 7.60 (d, , 1H) 174.2 (COOH), 149.3 (pyrazole C), 131.3 (CH), 105.8 (CH) δ 6.32 (d, , 1H) 38.2 (N-CH), 21.9 (cyclopropane CH), 17.1 (cyclopropane CH) -

Mass Spectrometry (ESI) : Major peaks at , , and .

Basic: What spectroscopic and computational tools are critical for verifying its structural integrity?

Answer:

- X-ray Crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used for resolving cyclopropane ring stereochemistry and validating bond angles/distances .

- Collision Cross Section (CCS) Predictions : For mass spectrometry workflows, CCS values are predicted for adducts (e.g., : 137.6 Ų, : 149.9 Ų) to aid in identification .

- InChI Key :

RGWHFGCVORFMCD-UHFFFAOYSA-Nprovides a unique identifier for database searches .

Advanced: How is this compound utilized in enzyme inhibition studies, particularly targeting nicotinamide phosphoribosyltransferase (NAMPT)?

Answer:

Derivatives of trans-2-arylcyclopropanecarboxylic acids are fragment-based inhibitors of NAMPT, a key enzyme in NAD+ biosynthesis. For example:

- Potency : Amide derivatives exhibit IC values in the nanomolar range by binding to the enzyme’s hydrophobic pocket .

- Methodology : High-throughput fluorometric assays () screen inhibitory activity, while X-ray crystallography validates binding modes .

Advanced: How does stereochemistry influence its biological activity and metabolic stability?

Answer:

-

Stereochemical Specificity : The trans configuration of the cyclopropane ring enhances metabolic stability compared to cis isomers. For example, (1R,2S)-stereoisomers of related cyclopropane carboxylates show 2–3× longer half-lives in microsomal assays .

-

Comparative Analysis :

Compound Structural Feature Similarity Index trans-2-Phenyl analogue Same cyclopropane core 1.00 1-Phenyl analogue Lacks hydroxymethyl group 0.94 Data adapted from stereochemical comparisons of analogues .

Advanced: What metabolic pathways degrade the cyclopropane ring, and how can this inform drug design?

Answer:

- Ring Cleavage : Cyclopropanecarboxylic acids undergo enzymatic activation (e.g., via CoA-thioesters) followed by hydration to form β-hydroxybutyrate, a TCA cycle intermediate .

- Implications : Metabolic instability of the cyclopropane moiety necessitates structural modifications (e.g., fluorination of the pyrazole ring) to slow degradation and improve pharmacokinetics .

Methodological: What strategies optimize solubility and stability for in vitro assays?

Answer:

- Solubility : Use co-solvents like DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes. The compound’s predicted aqueous solubility is <1 mg/mL at pH 7.4 .

- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the cyclopropane ring .

Advanced: How is computational modeling applied to predict its interactions with biological targets?

Answer:

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions between the cyclopropane carboxylate group and polar residues (e.g., Arg349 in NAMPT) .

- QSAR Models : Electron-withdrawing substituents on the pyrazole ring (e.g., -CF) correlate with increased target affinity ( in NAMPT inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.